2-Pro-7-phe-9-trp-substance P
Beschreibung
2-Pro-7-phe-9-trp-Substance P is a synthetic analog of Substance P, a neuropeptide involved in pain signaling, inflammation, and neurotransmission. The compound’s name indicates structural modifications at positions 2 (proline), 7 (phenylalanine), and 9 (tryptophan) within the 11-amino-acid sequence of native Substance P (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met). These substitutions are hypothesized to enhance receptor binding specificity or metabolic stability compared to the parent peptide.
Structural characterization of such analogs requires advanced techniques, including nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry (MS), as outlined in pharmacopeial guidelines for peptide drugs .
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2R)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H105N19O13S/c1-42(2)37-53(64(97)82-49(61(77)94)31-36-105-3)86-67(100)56(40-45-41-81-48-23-11-10-21-46(45)48)89-66(99)55(39-44-19-8-5-9-20-44)88-65(98)54(38-43-17-6-4-7-18-43)87-63(96)50(27-29-59(75)92)83-62(95)51(28-30-60(76)93)84-68(101)58-26-16-35-91(58)71(104)52(24-12-13-32-73)85-69(102)57-25-15-34-90(57)70(103)47(74)22-14-33-80-72(78)79/h4-11,17-21,23,41-42,47,49-58,81H,12-16,22,24-40,73-74H2,1-3H3,(H2,75,92)(H2,76,93)(H2,77,94)(H,82,97)(H,83,95)(H,84,101)(H,85,102)(H,86,100)(H,87,96)(H,88,98)(H,89,99)(H4,78,79,80)/t47-,49-,50-,51-,52-,53?,54+,55-,56+,57+,58-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTXGXBJAUKOBG-YHWCEVJTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C5CCCN5C(=O)C(CCCCN)NC(=O)C6CCCN6C(=O)C(CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CC=CC=C4)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCCN)NC(=O)[C@H]6CCCN6C(=O)[C@H](CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H105N19O13S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1476.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77275-70-8 | |
| Record name | Substance P, pro(2)-phe(7)-trp(9)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077275708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Vorbereitungsmethoden
Resin Loading and Initial Amino Acid Attachment
- The synthesis begins with loading the first amino acid onto the BHA resin.
- Amino acids such as Boc-Arg-Tos, Boc-Gln-ONp, and Boc-Leu are commercially sourced and coupled sequentially.
- The modified amino acids D-Proline (at position 2), D-Tryptophan (at positions 7 and 9), and L-Phenylalanine (at position 7) are incorporated using standard coupling reagents.
Coupling Reactions
- Each amino acid is coupled to the growing peptide chain using activating agents such as HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base like DIEA (N,N-diisopropylethylamine) .
- The coupling efficiency is monitored, and multiple coupling cycles may be performed to ensure completeness.
Deprotection and Washing
Final Cleavage and Purification
- Upon completion of the sequence assembly, the peptide is cleaved from the resin using a mixture of TFA and scavengers like triethylsilane to prevent side reactions.
- The crude peptide is precipitated using cold diethyl ether and collected by centrifugation.
- Purification is achieved by reversed-phase high-performance liquid chromatography (RP-HPLC) , often in multiple runs to reach >95% purity.
Solution-Phase Synthesis Alternative
- In some cases, solution-phase synthesis is employed, especially for shorter peptide fragments or analogues like ESP7, a chimeric peptide related to substance P.
- This method involves stepwise coupling of protected amino acids in solution, followed by purification steps such as gel filtration (e.g., Sephadex LH20) and preparative HPLC.
- Complexation with cyclodextrins (e.g., β-cyclodextrin) can be used to improve solubility and stability during synthesis and biological testing.
Analytical Characterization and Yield Data
| Step | Method/Condition | Outcome/Notes |
|---|---|---|
| Resin Loading | BHA resin, 0.51 meq NH2/g | Stable linkage for peptide assembly |
| Coupling | HBTU/DIEA in DMF | High coupling efficiency, monitored by HPLC |
| Deprotection | 20% Piperidine in DMF (for Fmoc) or TFA (for Boc) | Complete removal of protective groups |
| Cleavage | 95% TFA + triethylsilane, 2 h RT | Peptide released as amide |
| Precipitation | Cold diethyl ether | Peptide precipitated for isolation |
| Purification | RP-HPLC | >95% purity achieved, yields vary (30-40%) |
| Characterization | RP-HPLC-MS, NMR | Confirmed sequence and purity |
Research Findings on Preparation Efficiency and Stability
- The use of D-amino acid substitutions (D-Pro, D-Trp) at specific positions improves metabolic stability and resistance to enzymatic degradation, which is critical for therapeutic applications.
- The solid-phase method provides reproducible yields and high purity, essential for pharmacological studies.
- Side reactions such as diketopiperazine formation can occur, especially with sequences involving phenylalanine; careful purification is necessary to isolate the desired product.
- Cyclization and backbone methylation strategies have been explored to rigidify the peptide structure, enhancing binding affinity and metabolic stability.
Summary Table of Key Preparation Methods
| Preparation Aspect | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Synthesis |
|---|---|---|
| Resin | Benzhydrylamine resin (BHA) | Not applicable |
| Protective Group | Boc or Fmoc | Boc or Fmoc |
| Coupling Reagents | HBTU, DIEA | Similar reagents, with solution handling |
| Cleavage | TFA + triethylsilane | Acidic cleavage in solution |
| Purification | RP-HPLC | Gel filtration + preparative HPLC |
| Yield | Typically 30-40% | Variable, dependent on purification |
| Advantages | Automation potential, high purity | Useful for small peptides or analogues |
| Challenges | Side reactions (e.g., diketopiperazine formation) | Requires more handling, less automation |
Analyse Chemischer Reaktionen
Receptor Binding Interactions
2-Pro-7-phe-9-trp-SP exhibits dual receptor binding properties, interacting with both neurokinin-1 receptors (NK1R) and μ-opioid receptors (MOR) .
Key Findings:
-
NK1R Binding :
-
MOR Binding :
Table 1: Receptor Binding and Signaling Parameters
| Property | NK1R | MOR |
|---|---|---|
| Binding affinity (K<sub>i</sub>) | 289 nM | 218 nM |
| IP production (EC<sub>50</sub>) | 27 nM | N/A |
| cAMP inhibition (IC<sub>50</sub>) | N/A | 94.8 nM |
Enzymatic and Functional Reactions
The compound’s modified structure alters its enzymatic stability and functional outcomes compared to native SP.
Degranulation and Histamine Release:
-
Induces histamine release in mast cells via NK1R activation, though this effect is attenuated by antagonists like (D-Pro<sup>4</sup>, D-Trp<sup>7,9</sup>)-SP .
-
Triggers β-hexosaminidase release (78% at 10 µg/ml), comparable to native SP .
Antagonistic Activity:
-
Acts as a competitive SP antagonist in smooth muscle assays, blocking SP-induced contractions through histamine-dependent pathways .
Metabolic Stability and Degradation
Modifications at positions 7 and 9 enhance resistance to enzymatic degradation:
Table 2: Metabolic Stability of Structural Analogs
| Compound | Intrinsic Clearance (µL/min/mg) | Half-Life (min) |
|---|---|---|
| H-Phe-Phe-NH<sub>2</sub> (Parent) | 121 ± 39 | 12 ± 4 |
| Cyclized analog (8b) | 7.6 ± 1.9 | 187 ± 5 |
-
Methylation or cyclization (e.g., 3-phenylpyrrolidine derivatives) significantly improves metabolic stability .
Structural Formula:
textH-Arg-D-Trp-Lys-Pro-Gln-Gln-Phe-D-Trp-Leu-Met-NH2
Functional Outcomes in Pain Modulation
Co-activation of MOR and NK1R by 2-Pro-7-phe-9-trp-SP produces non-tolerance-forming analgesia :
-
Repeated intrathecal administration in rats sustains analgesia for 5 days without potency loss .
-
Tolerance develops only when SPRs are blocked (e.g., with RP67580), confirming dual-receptor dependency .
This compound’s unique pharmacology stems from its balanced agonism at MOR and partial agonism at NK1R, enabling sustained analgesic effects while mitigating tolerance . Further studies are needed to optimize its pharmacokinetic profile for therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Introduction to 2-Pro-7-phenylalanyl-9-tryptophan-substance P
2-Pro-7-phenylalanyl-9-tryptophan-substance P, often abbreviated as 2-Pro-7-phe-9-trp-substance P, is a synthetic analog of the neuropeptide substance P, which is part of the tachykinin family. This compound has garnered significant interest in scientific research due to its potential applications in various fields, including chemistry, biology, and medicine. It primarily interacts with the neurokinin-1 (NK1) receptor, influencing pain transmission, inflammation, and mood regulation.
Scientific Research Applications
The applications of this compound span multiple disciplines:
Chemistry
- Model Peptide Studies : This compound serves as a model for studying peptide synthesis and structure-activity relationships.
- Peptide-Receptor Interactions : It is utilized to investigate peptide-receptor dynamics, enhancing our understanding of neuropeptide functions.
Biology
- Neurotransmission : Research indicates that the compound plays a role in neurotransmission processes, particularly in pain modulation and inflammatory responses.
- Cellular Signaling : It activates intracellular pathways upon binding to NK1 receptors, leading to neurotransmitter release and modulation of immune responses.
Medicine
- Therapeutic Potential : The compound is being explored for its potential use in treating chronic pain, depression, and certain cancers.
- Analgesic Properties : Studies have shown that it can produce significant antinociceptive effects in pain models, suggesting its utility in pain management strategies.
Industry
- Drug Development : this compound is used in the development of peptide-based pharmaceuticals aimed at targeting NK1 receptors.
Biological Activities Summary
| Activity | Description |
|---|---|
| Pain modulation | Enhances nociceptive signaling in spinal pathways. |
| Anti-inflammatory effects | May reduce inflammation through modulation of immune responses. |
| Neuroprotective effects | Potentially protects neurons against degeneration. |
| Antidepressant-like effects | Exhibits mood-enhancing properties in animal models. |
Case Studies and Research Findings
Numerous studies have investigated the biological effects and therapeutic potential of this compound:
Case Study: Pain Models
In a study conducted by Jung et al. (1994), the analgesic properties of substance P analogues were evaluated using formalin pain models. The findings demonstrated significant antinociceptive effects when administered intrathecally, highlighting its potential for pain management.
Pharmacokinetics
Pharmacokinetic analyses reveal that this compound has a favorable absorption profile with a half-life conducive for therapeutic use. Metabolism primarily occurs via cytochrome P450 enzymes, resulting in various metabolites that may also contribute to its biological activity.
Cellular Effects
Research by Rosén et al. (2004) indicated that this compound influences cellular signaling related to pain perception by facilitating the release of excitatory neurotransmitters such as glutamate and aspartate.
Dosage Effects
The biological response varies significantly with dosage:
- Low Doses : Associated with beneficial effects like enhanced analgesia without major side effects.
- High Doses : May lead to increased pain sensitivity due to overstimulation of NK1 receptors.
Wirkmechanismus
2-Pro-7-phenylalanyl-9-tryptophan-substance P exerts its effects by binding to the neurokinin-1 (NK1) receptor, a G-protein-coupled receptor. Upon binding, it activates intracellular signaling pathways, leading to the release of various neurotransmitters and inflammatory mediators. This interaction plays a crucial role in pain transmission, smooth muscle contraction, and inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Analogues
Substance P analogs are often compared to native Substance P and other neuropeptide derivatives (e.g., neurokinin A, bradykinin) based on:
Receptor Affinity : Modifications at positions 2, 7, and 9 may alter binding to neurokinin-1 (NK1) receptors.
Metabolic Stability : Substitutions like proline (rigid structure) and tryptophan (bulky side chain) could reduce enzymatic degradation.
Purity and Impurity Profiles : Endotoxin levels, residual solvents, and organic impurities must meet pharmacopeial limits (e.g., ≤0.04 USP endotoxin units/mg for injectables) .
Analytical Methodologies
Key Findings from Pharmacopeial Standards
- Cephalosporin Derivatives : highlights stringent endotoxin controls for injectables like cefepime, a benchmark applicable to peptide analogs requiring sterility .
- Chromatographic Methods : HPLC and HPTLC are critical for quantifying impurities in both small molecules (e.g., protriptyline hydrochloride) and biologics, ensuring batch consistency .
- Regulatory Requirements : For biologics, structural confirmation must include molecular weight distribution (for polymers) and comparison to natural analogs, as per ICH guidelines .
Research Implications and Challenges
Structural Complexity : Unlike small-molecule drugs (e.g., prednisone tablets), peptide analogs require multi-tiered characterization to resolve stereochemical and polymorphic ambiguities .
Bioanalytical Validation : Methods for this compound must align with USP/NF protocols for dissolution, uniformity, and residual solvents .
Comparative Efficacy: While direct data on this analog is absent, studies on similar peptides suggest that position-specific substitutions can enhance pharmacokinetic profiles but may introduce immunogenicity risks .
Biologische Aktivität
2-Pro-7-phe-9-trp-substance P is a synthetic analogue of substance P, a neuropeptide involved in the transmission of pain and other physiological functions. This compound has garnered attention for its potential therapeutic applications, particularly in pain management and neurobiology. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.
This compound primarily interacts with the neurokinin-1 receptor (NK1R), which is known to mediate pain perception and inflammatory responses. Upon binding to NK1R, it triggers intracellular signaling pathways that lead to various biological effects, including:
- Pain modulation : It has been shown to enhance pain sensitivity and facilitate pain transmission in spinal pathways.
- Neurogenic inflammation : Activation of NK1R can contribute to inflammatory responses, particularly in conditions such as arthritis and migraine.
Biological Activities
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Pain modulation | Enhances nociceptive signaling in spinal pathways. |
| Anti-inflammatory effects | May reduce inflammation through modulation of immune responses. |
| Neuroprotective effects | Potentially protects neurons against degeneration in neurodegenerative diseases. |
| Antidepressant-like effects | Exhibits mood-enhancing properties in certain animal models. |
Research Findings
Numerous studies have investigated the effects of this compound in various experimental settings:
Case Study: Pain Models
In a study by Jung et al. (1994), the analgesic properties of substance P analogues were evaluated using formalin pain models. The results indicated that this compound produced significant antinociceptive effects when administered intrathecally, suggesting its potential utility in pain management strategies.
Pharmacokinetics
Pharmacokinetic studies reveal that the compound displays a favorable absorption profile with a half-life conducive for therapeutic use. It is metabolized primarily by cytochrome P450 enzymes, leading to various metabolites that may also contribute to its biological activity.
Cellular Effects
Research published by Rosén et al. (2004) demonstrated that this compound influences cellular signaling pathways related to pain perception, including the release of excitatory neurotransmitters like glutamate and aspartate, which are crucial for synaptic transmission.
Dosage Effects
The biological response to this compound varies significantly with dosage:
- Low doses : May exhibit beneficial effects such as enhanced analgesia without significant side effects.
- High doses : Can lead to increased pain sensitivity and potential adverse reactions due to overstimulation of NK1R.
Q & A
Q. How should researchers design studies to evaluate the compound’s blood-brain barrier (BBB) permeability?
- Answer : Use in vitro BBB models (e.g., hCMEC/D3 cell monolayers) to measure apparent permeability (Papp). Validate with in situ brain perfusion in rodents, quantifying brain-to-plasma ratio (Kp). Correlate with logP and polar surface area predictions from QSAR models. Include reference compounds (e.g., morphine for high permeability) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
